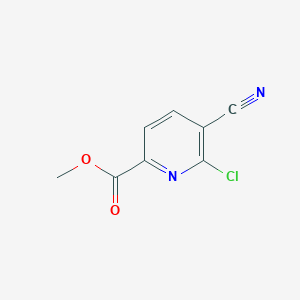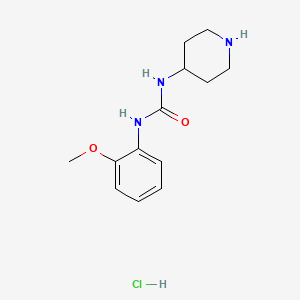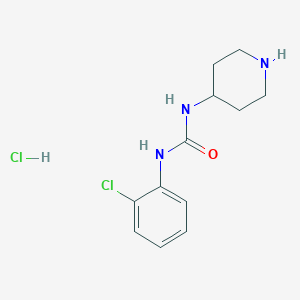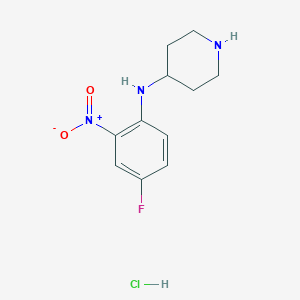
Methyl 6-chloro-5-cyanopicolinate
Übersicht
Beschreibung
“Methyl 6-chloro-5-cyanopicolinate” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .
Synthesis Analysis
The synthesis of “Methyl 6-chloro-5-cyanopicolinate” involves several steps. One method involves the reaction of 6-chloro-5-cyano-pyridine-2-carboxylic acid methyl ester with 1,3,5-trimethylpyrazol-4-yl boronic acid under Suzuki reaction conditions . Another method involves treating delta-Cyano-theta-hydroxy-pyridine^-carboxylic acid methyl ester with phosphorus oxychloride in dimethylformamide .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthesis and Cardiotonic Activity : A study by Klauschenz et al. (1994) investigated the synthesis of various compounds related to Methyl 6-chloro-5-cyanopicolinate. They found that compounds like 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide exhibited remarkable positive inotropic potency, potentially useful as cardiotonic agents (Klauschenz et al., 1994).
Catalytic Coupling Reactions : Jiang et al. (2015) described a method involving Copper/6-methylpicolinic acid that catalyzed coupling reactions to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method allows for the introduction of various functional groups, demonstrating the versatility of compounds related to Methyl 6-chloro-5-cyanopicolinate in chemical synthesis (Jiang et al., 2015).
Photochemistry Studies : Rollet et al. (2006) investigated the photochemistry of 6-chloro and 6-bromopicolinate ions, related to Methyl 6-chloro-5-cyanopicolinate. Their findings on photodehalogenation are significant in understanding the photoreactivity of such compounds, which could have implications in various fields like material science and environmental chemistry (Rollet et al., 2006).
Structural and Mechanistic Insights
Molecular and Crystal Structures : Studies have also focused on understanding the molecular and crystal structures of related compounds. For instance, the research by Dömötör et al. (2017) on pentamethylcyclopentadienyl rhodium complexes using ligands like 6-methylpicolinic acid provided insights into complex formation processes in aqueous solutions, which is vital for the development of new materials and catalysts (Dömötör et al., 2017).
NMR Studies and Chemical Properties : Bell et al. (1965) conducted nuclear magnetic resonance studies on heteroaromatic systems, including methyl coupling of 2-substituted picolines. Such studies are essential for understanding the chemical properties and reactivity of these compounds, which is crucial in fields like drug design and material science (Bell et al., 1965).
Catalytic Asymmetric Reactions : Yoon et al. (2006) synthesized chiral Pt(II)/Pd(II) pincer complexes and applied them to catalytic asymmetric aldol and silylcyanation reactions. Their research highlights the potential of Methyl 6-chloro-5-cyanopicolinate-related compounds in asymmetric synthesis, which is a key area in the production of pharmaceuticals and fine chemicals (Yoon et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-chloro-5-cyanopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWVRBNZSCWZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194623 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-cyanopicolinate | |
CAS RN |
1254163-81-9 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254163-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)







![4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027147.png)
![tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027148.png)



![tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027160.png)